N-(2,5-dimethylphenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide
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Description
“N-(2,5-dimethylphenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide” is a chemical compound that belongs to the class of compounds known as diazabicyclo[2.2.1]heptanes . These structures are particularly interesting as they are core components of biologically active products .
Synthesis Analysis
The synthesis of similar compounds involves organocatalysed asymmetric Michael additions of substituted tri-ketopiperazines to enones . This process yields products in high yield and enantiomeric ratio (er). Further modification delivers products possessing natural product (NP) scaffolds including diazabicyclo[2.2.1]heptane . Another method involves the use of pressures of up to 1.4 GPa, and the properties of Diels–Alder adducts of some N-acylated pyrroles .Molecular Structure Analysis
The molecular formula of the compound is C19H25NO2 . The diazabicyclo[2.2.1]heptane structures are especially interesting as core components of biologically active products .Chemical Reactions Analysis
An organocatalytic formal [4 + 2] cycloaddition reaction has been realized that permits rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .Physical And Chemical Properties Analysis
The molecular weight of the compound is 299.4073 . More detailed physical and chemical properties are not available in the retrieved literature.Scientific Research Applications
- Research : Computational studies have explored the design of new HEDCs using bicyclo[2.2.1]heptane derivatives. Specifically, compounds containing an aza nitrogen atom and nitro substituents were investigated .
- Research : Asymmetric Michael additions of substituted triketopiperazines to enones yield products with natural product scaffolds, including diazabicyclo[2.2.1]heptane .
High-Energy Density Compounds (HEDCs)
Organocatalysis and Diazabicyclo[2.2.1]heptane Derivatives
Epimerization–Lactamization Cascade
properties
IUPAC Name |
N-(2,5-dimethylphenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-11-6-7-12(2)13(10-11)20-16(23)19-9-8-18(5,17(19,3)4)14(21)15(19)22/h6-7,10H,8-9H2,1-5H3,(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFCDDMGBIWLLGB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C23CCC(C2(C)C)(C(=O)C3=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide |
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